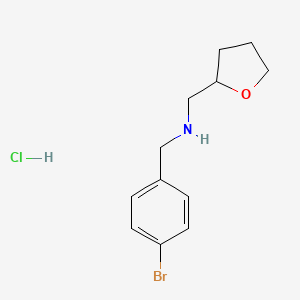![molecular formula C17H23ClN4O3 B4136004 2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}-N-cyclohexylhydrazinecarboxamide](/img/structure/B4136004.png)
2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}-N-cyclohexylhydrazinecarboxamide
Übersicht
Beschreibung
2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}-N-cyclohexylhydrazinecarboxamide, also known as C16, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. It is a member of the class of compounds known as hydrazinecarboxamides, which have been shown to have anti-cancer properties.
Wirkmechanismus
The mechanism of action of 2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}-N-cyclohexylhydrazinecarboxamide involves the inhibition of the proteasome, which is responsible for the degradation of proteins in cells. By inhibiting the proteasome, 2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}-N-cyclohexylhydrazinecarboxamide prevents the degradation of proteins that are involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}-N-cyclohexylhydrazinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and inhibit the proliferation of cancer cells. 2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}-N-cyclohexylhydrazinecarboxamide has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}-N-cyclohexylhydrazinecarboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has also been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, there are also limitations to the use of 2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}-N-cyclohexylhydrazinecarboxamide in lab experiments. One limitation is that it has not been extensively studied in clinical trials, so its safety and efficacy in humans are not yet known. Another limitation is that it may have off-target effects, which could affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}-N-cyclohexylhydrazinecarboxamide. One direction is to further investigate its mechanism of action and its effects on different types of cancer cells. Another direction is to investigate its potential use in combination with other anti-cancer drugs. Additionally, there is a need for further preclinical and clinical studies to evaluate its safety and efficacy in humans. Finally, there is a need to develop more potent and selective proteasome inhibitors, which could have greater anti-cancer activity than 2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}-N-cyclohexylhydrazinecarboxamide.
Wissenschaftliche Forschungsanwendungen
2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}-N-cyclohexylhydrazinecarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cells, including breast cancer, lung cancer, and colon cancer. 2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}-N-cyclohexylhydrazinecarboxamide has also been shown to be effective in inhibiting the growth of cancer cells that are resistant to other anti-cancer drugs. In addition, 2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}-N-cyclohexylhydrazinecarboxamide has been shown to have a synergistic effect when used in combination with other anti-cancer drugs.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-4-[2-(cyclohexylcarbamoyl)hydrazinyl]-4-oxobutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN4O3/c18-13-8-4-5-9-14(13)20-15(23)10-11-16(24)21-22-17(25)19-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,20,23)(H,21,24)(H2,19,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJKTIGDWFWQIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NNC(=O)CCC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}-N-cyclohexylhydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(cyclopentyloxy)benzyl]-2-phenylethanamine hydrochloride](/img/structure/B4135941.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine](/img/structure/B4135950.png)
![4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B4135958.png)


amino]methyl}-2-pyrrolidinone](/img/structure/B4135970.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea](/img/structure/B4135977.png)

![2-methyl-N-{1-[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4135993.png)
![2-(2,4-dichlorophenoxy)-N-{[(2-fluorophenyl)amino]carbonothioyl}propanamide](/img/structure/B4135999.png)
![3-(2,4-dichlorobenzyl)-6-ethyl-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d][1,2,3]triazin-4-one](/img/structure/B4136005.png)
![2-(1-adamantyl)-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}acetamide](/img/structure/B4136021.png)